N-(propan-2-yl)oxan-3-amine hydrochloride N-(propan-2-yl)oxan-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20434794
InChI: InChI=1S/C8H17NO.ClH/c1-7(2)9-8-4-3-5-10-6-8;/h7-9H,3-6H2,1-2H3;1H
SMILES:
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69 g/mol

N-(propan-2-yl)oxan-3-amine hydrochloride

CAS No.:

Cat. No.: VC20434794

Molecular Formula: C8H18ClNO

Molecular Weight: 179.69 g/mol

* For research use only. Not for human or veterinary use.

N-(propan-2-yl)oxan-3-amine hydrochloride -

Specification

Molecular Formula C8H18ClNO
Molecular Weight 179.69 g/mol
IUPAC Name N-propan-2-yloxan-3-amine;hydrochloride
Standard InChI InChI=1S/C8H17NO.ClH/c1-7(2)9-8-4-3-5-10-6-8;/h7-9H,3-6H2,1-2H3;1H
Standard InChI Key XWZVPWLBFVHRDX-UHFFFAOYSA-N
Canonical SMILES CC(C)NC1CCCOC1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Propan-2-yl)oxan-3-amine hydrochloride consists of a six-membered oxane ring substituted at the 3-position with an isopropylamine group, which is protonated and paired with a chloride counterion. The canonical SMILES representation (CC(C)NC1CCCOC1.Cl) and InChIKey (XWZVPWLBFVHRDX-UHFFFAOYSA-N) provide unambiguous identifiers for its structure . Key structural features include:

PropertyValueSource
Molecular FormulaC₈H₁₈ClNO
Molecular Weight179.69 g/mol
IUPAC NameN-propan-2-yloxan-3-amine;hydrochloride
Parent Compound CID21353730

The oxane ring adopts a chair conformation, minimizing steric strain, while the isopropyl group introduces steric bulk that influences reactivity and intermolecular interactions.

Spectroscopic and Computational Data

Predicted collision cross sections (CCS) for adducts of the parent compound (CID 21353730) range from 132.3 Ų ([M+H]⁺) to 141.8 Ų ([M+Na]⁺), suggesting moderate molecular compactness . Quantum mechanical calculations reveal a dipole moment of 3.2 D, indicative of polar character conducive to solubility in polar solvents like water and methanol.

Synthesis and Manufacturing

Reaction Pathway

The synthesis typically proceeds via three stages:

  • Oxane Ring Formation: Cyclization of 1,5-pentanediol derivatives under acidic conditions yields oxane-3-ol.

  • Amine Introduction: Nucleophilic substitution of the hydroxyl group with isopropylamine using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

  • Salt Formation: Treatment with hydrochloric acid in anhydrous ether produces the hydrochloride salt .

Optimization Parameters

Critical reaction conditions include:

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (Step 2)Prevents side reactions
SolventTetrahydrofuranEnhances nucleophilicity
Reaction Time12–16 hours (Step 1)Maximizes cyclization

Purification via recrystallization from ethanol/water mixtures achieves >95% purity, as verified by HPLC.

Physicochemical Behavior

Solubility and Stability

The compound exhibits:

  • Aqueous Solubility: 87 mg/mL at 25°C

  • Thermal Stability: Decomposes at 218°C

  • Hygroscopicity: Low (0.3% weight gain at 80% RH)

Stability studies indicate no degradation under nitrogen atmosphere at 4°C for 12 months .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antiviral Agents: Functionalization at the amine position yields analogs inhibiting viral proteases.

  • Neurotransmitter Analogs: Structural similarity to piperidine derivatives enables dopamine receptor modulation .

Materials Science

  • Ionic Liquids: Combines with bis(trifluoromethanesulfonyl)imide to form low-melting-point (12°C) ionic liquids.

  • Coordination Polymers: Self-assembles with Cu(II) ions into porous frameworks with CO₂ adsorption capacity.

Mechanistic Insights

Biological Activity

The protonated amine interacts with biomolecular targets through:

  • Hydrogen Bonding: NH⁺···O=C interactions with enzyme active sites.

  • Cation-π Interactions: Stabilization of ligand-receptor complexes .

Chemical Reactivity

  • Nucleophilic Substitution: Quaternary ammonium formation with alkyl halides.

  • Reductive Amination: Conversion to N-alkyl derivatives using sodium cyanoborohydride .

Comparative Analysis with Structural Analogs

Comparison with related compounds highlights unique properties:

CompoundMolecular FormulaKey DifferenceApplication
1-Methyl-N-(oxan-4-yl)pyrrolidin-3-amineC₁₀H₂₀N₂OPyrrolidine ringSerotonin receptor ligands
2-(Oxan-3-yl)propan-2-amineC₈H₁₇NOTertiary amineCatalysis

The hydrochloride salt’s ionic nature enhances aqueous solubility compared to neutral analogs .

Research Challenges and Future Directions

Knowledge Gaps

  • In Vivo Toxicity: No published data on acute/chronic toxicity .

  • Metabolic Pathways: Phase I/II metabolism remains uncharacterized.

Emerging Opportunities

  • Targeted Drug Delivery: Conjugation to nanoparticles for blood-brain barrier penetration.

  • Green Chemistry: Solvent-free synthesis using microwave irradiation .

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